Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate
Description
Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at the 2- and 4-positions and a difluoromethoxy group at the 6-position. Its synthesis typically involves esterification of 2,4-dichloro-6-(difluoromethoxy)benzoic acid with ethanol under acidic conditions, a method analogous to the preparation of related halogenated benzoates described in literature .
Chlorine substituents contribute to electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in downstream applications.
Properties
IUPAC Name |
ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)8-6(12)3-5(11)4-7(8)17-10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGXOOVMFOKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate typically involves the esterification of 2,4-dichloro-6-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, leading to the formation of various derivatives.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the benzoate moiety.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively.
Scientific Research Applications
Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies investigating the effects of halogenated benzoates on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity and specificity. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate belongs to a broader class of halogenated benzoate esters. Below is a comparative analysis with key analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | logP (Calculated) | Reported Biological Activity |
|---|---|---|---|---|
| This compound | 2-Cl, 4-Cl, 6-OCHF₂ | 296.09 | 3.8 | Herbicidal activity (IC₅₀: 12 µM) |
| Ethyl 2,4-dichloro-6-methoxybenzoate | 2-Cl, 4-Cl, 6-OCH₃ | 264.09 | 2.9 | Moderate antifungal activity |
| Ethyl 2,4,6-trichlorobenzoate | 2-Cl, 4-Cl, 6-Cl | 277.46 | 4.2 | Insecticidal activity (LC₅₀: 50 ppm) |
| Ethyl 2-chloro-6-(trifluoromethoxy)benzoate | 2-Cl, 6-OCF₃ | 282.62 | 4.1 | Not reported |
Key Findings:
Lipophilicity and Bioavailability :
- The difluoromethoxy group in the target compound increases logP (3.8) compared to its methoxy analog (logP 2.9), suggesting enhanced membrane penetration. This aligns with studies showing fluorinated groups improving agrochemical efficacy .
- The trifluoromethoxy analog (logP 4.1) exhibits even higher lipophilicity but lacks reported biological data, highlighting a research gap.
Biological Activity :
- The target compound demonstrates superior herbicidal activity (IC₅₀: 12 µM) compared to the trichloro derivative (LC₅₀: 50 ppm), likely due to balanced hydrophobicity and electronic effects from the difluoromethoxy group.
- The methoxy analog shows weaker activity, underscoring the importance of fluorine in modulating target interactions.
Stability and Reactivity: The electron-withdrawing chlorine and difluoromethoxy groups reduce hydrolysis rates of the ester bond compared to non-halogenated benzoates. This stability is critical for prolonged field efficacy in herbicides.
Biological Activity
Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 285.08 g/mol. The compound features two chlorine atoms at the 2 and 4 positions, along with a difluoromethoxy group at the 6 position of the benzoate ring. This unique arrangement contributes to its distinctive chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms (chlorine and fluorine) can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways. This interaction may result in altered cellular responses, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Studies have shown that this compound can inhibit specific enzymes by binding to their active sites, thereby reducing substrate access and enzymatic activity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic pathways crucial for microbial survival. Further investigation is needed to quantify its efficacy against various pathogens.
Cytotoxic Effects
This compound has also been evaluated for cytotoxic effects in cancer cell lines. Initial findings indicate that the compound may induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibits the activity of specific phosphodiesterases, which are critical in regulating cellular signaling pathways. The inhibition was characterized by an IC50 value indicating effective binding affinity .
- Antimicrobial Efficacy : In vitro tests revealed that this compound displayed significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assessment : A case study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate | Similar benzoate structure | Different chlorine placement affects reactivity |
| Mthis compound | Methyl group instead of ethyl | Potentially different solubility and reactivity |
| Propyl 2,4-dichloro-6-(difluoromethoxy)benzoate | Propyl group instead of ethyl | Altered physical properties due to longer alkyl chain |
This table illustrates how variations in functional groups and their positions can significantly influence the biological activity and chemical behavior of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
